![molecular formula C21H25N3O4 B2543351 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea CAS No. 877641-53-7](/img/structure/B2543351.png)
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the urea group could be introduced through a reaction with an isocyanate, while the pyrrolidinone group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the urea group could participate in condensation reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could make the compound highly polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
- Antimicrobial Properties : Investigate its antibacterial, antifungal, or antiviral effects. Triazole derivatives have shown promise in these areas .
- Organic Solids and Catalysis : Explore its use as a catalyst. For instance, ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride have been employed in the Michael addition of N-heterocycles to chalcones, leading to the synthesis of this compound .
- Green Metrics : Investigate the environmental impact of its synthetic reactions. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .
- Privileged Structures : Study its ability to bind to “privileged structures” through hydrogen bonding. Nitrogen-containing heteroarenes are often present in natural products and biologically active compounds .
- Fungicides and Herbicides : Explore its potential as an active ingredient in fungicides, bactericides, or herbicides. β-Azolyl ketones, a family of compounds to which it belongs, have demonstrated efficacy in these formulations .
- Aza-Michael Reaction : Investigate its use in the aza-Michael reaction. This transformation provides access to valuable precursors of bioactive compounds, such as β-aminocarbonyl derivatives .
- Atom-Efficient Synthesis : Consider its atom efficiency, as the aza-Michael reaction is a powerful synthetic tool .
Medicinal Chemistry and Drug Discovery
Materials Science
Chemical Biology
Agrochemicals and Pest Control
Synthetic Chemistry
Safety And Hazards
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-8-17(13-19(18)28-2)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-4-3-5-7-15/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPSWZPGVIUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea |
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